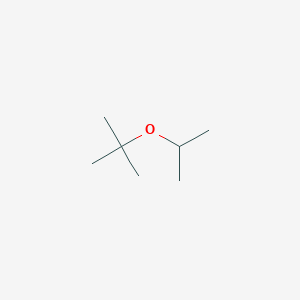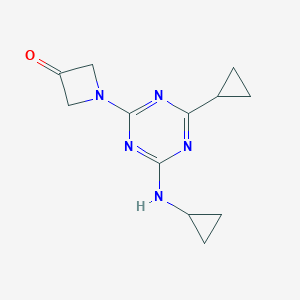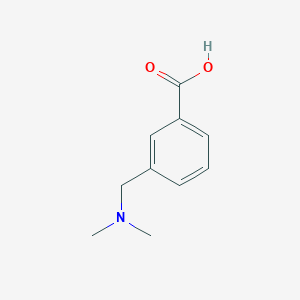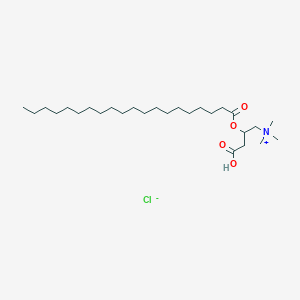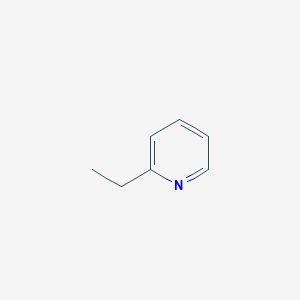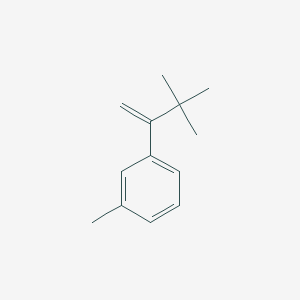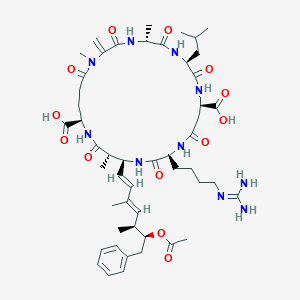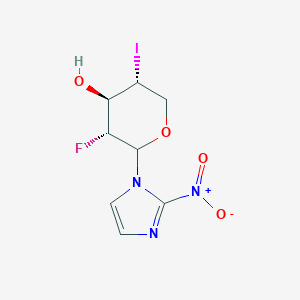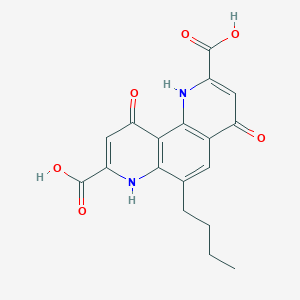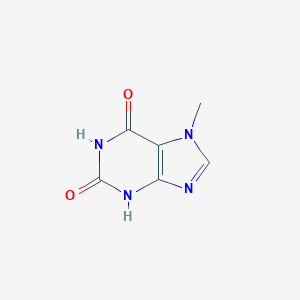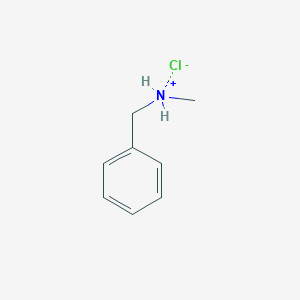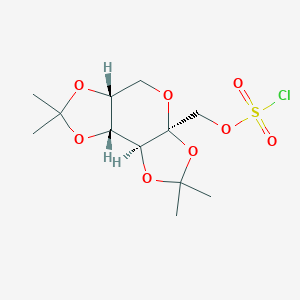
Diacetonefructose chlorosulfate
Descripción general
Descripción
Diacetonefructose chlorosulfate is an organic compound with the molecular formula C12H19ClO8S . It has specific uses in the field of chemical synthesis. It can be used as an esterification reagent in organic synthesis and is very useful for constructing specific linkages of chemical substances .
Synthesis Analysis
Diacetonefructose chlorosulfate can be obtained by the reaction of fructose and acetone. First, in the presence of thionyl chloride, Fructose reacts with acetone to form Fructose pyruvate (Fructose acetate dicarboxylate), and then reacts with chlorinated sulfonic acid to form Diacetonefructose chlorosulfate .Molecular Structure Analysis
The molecular weight of Diacetonefructose chlorosulfate is 358.79 g/mol . The IUPAC name is (1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane .Physical And Chemical Properties Analysis
Diacetonefructose chlorosulfate is a white crystalline solid, soluble in organic solvents such as methylene chloride, chloroform, and ethyl acetate . It has a molecular weight of 358.79 g/mol, a predicted density of 1.371±0.06 g/cm3, a predicted boiling point of 406.3±40.0 °C, and a flash point of 199.5°C .Aplicaciones Científicas De Investigación
Pharmaceutical Industry: Drug Development
Diacetonefructose chlorosulfate: is utilized in the pharmaceutical industry for the development of novel drugs . Its unique chemical properties make it a valuable precursor in synthesizing active pharmaceutical ingredients (APIs). The compound’s reactivity with various functional groups allows for the creation of complex molecules that can be used in drug formulations.
Chemical Synthesis: Creation of New Compounds
In chemical synthesis, Diacetonefructose chlorosulfate serves as a building block for new compounds . Its versatility in reactions contributes to the synthesis of a wide range of chemicals, including those with potential therapeutic effects. Researchers leverage its reactivity to construct molecules with desired pharmacological properties.
Research and Development: Scientific Studies
This compound is a staple in research and development laboratories, where it’s used in scientific studies to understand chemical processes and reactions . Its predictable behavior under different conditions makes it an excellent candidate for studies aimed at discovering new reaction pathways and mechanisms.
Industrial Manufacturing: Production of End Products
Diacetonefructose chlorosulfate: finds applications in industrial manufacturing, where it’s used to produce a variety of end products . Its chemical stability and reactivity are exploited to manufacture materials that require precise chemical compositions.
Biochemical Research: Proteomics
As a biochemical used in proteomics research, this compound aids in the study of proteins and their functions . It can be used to modify proteins or peptides, thereby helping scientists to probe protein structure and interactions.
Analytical Chemistry: Reference Standards
The compound is also used as a high-quality reference standard in analytical chemistry . It helps ensure the accuracy and reliability of analytical methods, particularly in the calibration of instruments and validation of analytical procedures.
Safety And Hazards
Diacetonefructose chlorosulfate is an organic compound and should be used with caution. It may be irritating to the skin, eyes, and respiratory system, and may be carcinogenic to humans . Therefore, it is necessary to wear safety gloves, goggles, and respiratory protection during operation to avoid direct contact .
Propiedades
IUPAC Name |
(1R,2S,6S,9R)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVWCMYRBRBGMC-XBWDGYHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446632 | |
| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetonefructose chlorosulfate | |
CAS RN |
150609-95-3 | |
| Record name | 2,3:4,5-bis-O-(1-methylethylidene)-bD-Fructopyranose chlorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



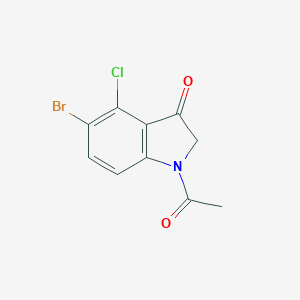
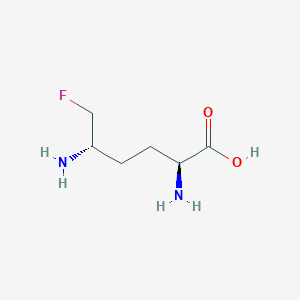
![2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-one](/img/structure/B127759.png)
